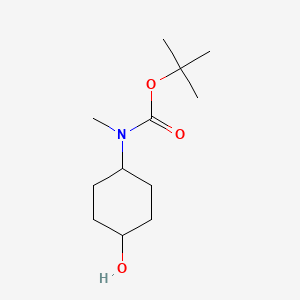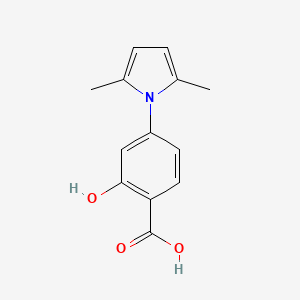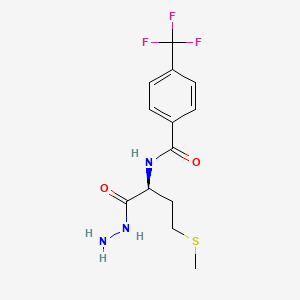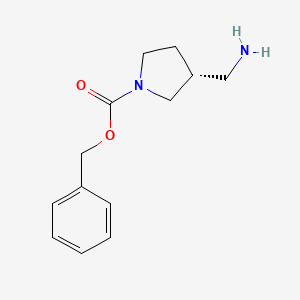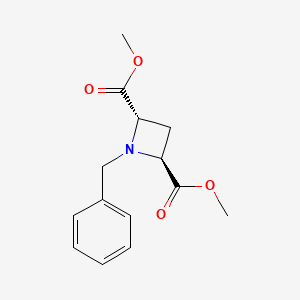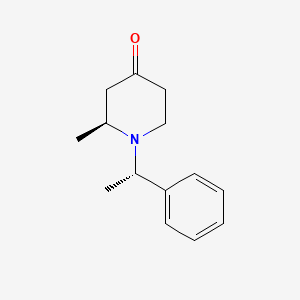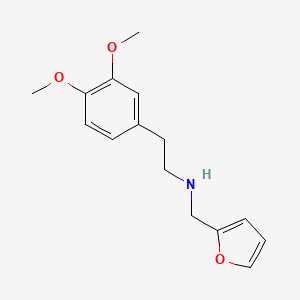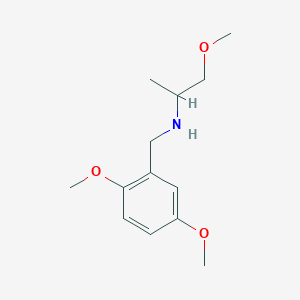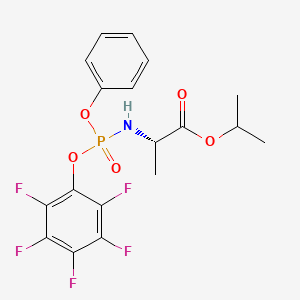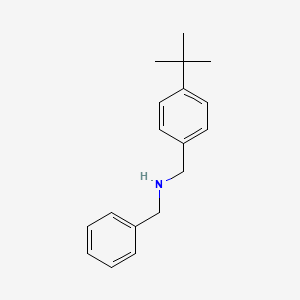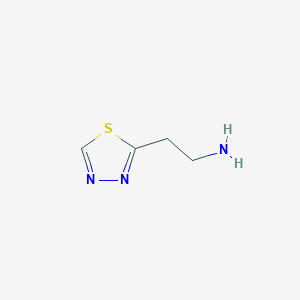![molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1](/img/no-structure.png)
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a chemical compound with the formula C23H16N4O7 . It is a complex organic molecule that falls under the category of indole diones .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a 5-methylindole-2,3-dione core, which is substituted at the 1-position by a 4-(4-methylanilino)-3,5-dinitrobenzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a molecular weight of 460.39600 . It has a Polar Surface Area (PSA) of 158.12000, and a logP value of 5.41750, indicating its relative hydrophobicity . The compound has a density of 1.525g/cm3, a boiling point of 661.2ºC at 760 mmHg, and a flash point of 353.7ºC . Its refractive index is 1.721 .科学的研究の応用
- 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Anticancer Activity
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .
Pharmacokinetics
The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves the condensation of 4-methylaniline with 3,5-dinitrobenzoyl chloride to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid. This acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-methylaniline", "3,5-dinitrobenzoyl chloride", "5-methyl-1-indole-2,3-dione", "coupling agent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: 4-methylaniline is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid.", "Step 2: The resulting acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system (e.g. dichloromethane/ethanol) to yield the final product, 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione." ] } | |
CAS番号 |
7006-85-1 |
製品名 |
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
分子式 |
C23H16N4O7 |
分子量 |
460.4 g/mol |
IUPAC名 |
5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
InChI |
InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |
InChIキー |
CAQQLJYWUDHCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



